2-((1-(2-(4-Fluorophenoxy)acetyl)piperidin-4-yl)oxy)nicotinonitrile
Description
2-((1-(2-(4-Fluorophenoxy)acetyl)piperidin-4-yl)oxy)nicotinonitrile is a complex organic compound that features a piperidine ring, a fluorophenoxy group, and a nicotinonitrile moiety
Properties
IUPAC Name |
2-[1-[2-(4-fluorophenoxy)acetyl]piperidin-4-yl]oxypyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O3/c20-15-3-5-16(6-4-15)25-13-18(24)23-10-7-17(8-11-23)26-19-14(12-21)2-1-9-22-19/h1-6,9,17H,7-8,10-11,13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSYVXVQDFCXUON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=CC=N2)C#N)C(=O)COC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(2-(4-Fluorophenoxy)acetyl)piperidin-4-yl)oxy)nicotinonitrile typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and high throughput.
Chemical Reactions Analysis
Types of Reactions
2-((1-(2-(4-Fluorophenoxy)acetyl)piperidin-4-yl)oxy)nicotinonitrile can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles, electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 2-((1-(2-(4-Fluorophenoxy)acetyl)piperidin-4-yl)oxy)nicotinonitrile involves its interaction with specific molecular targets and pathways. The piperidine moiety is known to interact with various biological receptors, potentially modulating their activity . The fluorophenoxy group may enhance the compound’s binding affinity and selectivity for certain targets, while the nicotinonitrile moiety could contribute to its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
Piperine: A naturally occurring piperidine derivative with antioxidant and anticancer properties.
Evodiamine: Another piperidine-based compound with potential anticancer activity.
Matrine: A piperidine alkaloid with various biological activities.
Uniqueness
2-((1-(2-(4-Fluorophenoxy)acetyl)piperidin-4-yl)oxy)nicotinonitrile is unique due to its specific combination of functional groups, which may confer distinct biological properties and potential therapeutic applications. Its fluorophenoxy group, in particular, may enhance its pharmacokinetic properties and target specificity compared to other piperidine derivatives.
Biological Activity
The compound 2-((1-(2-(4-Fluorophenoxy)acetyl)piperidin-4-yl)oxy)nicotinonitrile is a synthetic molecule that has garnered attention due to its potential pharmacological properties. This article aims to explore its biological activity, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 410.45 g/mol. The structure features a piperidine ring, a fluorophenoxy acetyl group, and a nicotinonitrile moiety, which may contribute to its biological effects.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor activity. For instance, derivatives of 4-(2-fluorophenoxy)-2-(1H-tetrazol-1-yl)pyridines were synthesized and evaluated for their in vitro antitumor potency. Some of these compounds demonstrated IC50 values significantly lower than established chemotherapeutics like sorafenib, suggesting a promising avenue for cancer treatment .
| Compound | IC50 (µM) | Comparison Drug | Comparison IC50 (µM) |
|---|---|---|---|
| 10p | 0.08 | Sorafenib | 3.61 |
| 0.36 | PAC-1 | 1.36 |
The pharmacological activity observed in similar compounds has been linked to their ability to inhibit specific kinases involved in tumor progression. The inhibition of CRAf kinase was particularly noted in studies evaluating the antitumor effects of related structures . This suggests that the compound may act through similar pathways.
Antimicrobial Activity
In addition to antitumor properties, there is evidence that piperidine derivatives exhibit antimicrobial activity. For example, certain derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating potent activity .
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 5.64 |
| Escherichia coli | 2.33 |
| Pseudomonas aeruginosa | 13.40 |
| Candida albicans | 16.69 |
Case Studies
A notable case study involved the synthesis and evaluation of various piperidine derivatives for their antibacterial properties. The study highlighted that modifications on the piperidine ring could enhance antimicrobial efficacy, suggesting structure-activity relationships (SARs) that could be exploited for drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
